5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid
Description
Chemical Structure:
The compound features a bicyclic scaffold comprising an oxazole ring fused to a partially saturated pyridine ring (positions 4,3-c). It is substituted with a tert-butoxycarbonyl (Boc) group at position 5 and a carboxylic acid at position 2. The Boc group serves as a protective moiety for amines in synthetic chemistry, while the carboxylic acid enhances solubility and enables hydrogen bonding in biological systems .
Molecular Formula: C₁₂H₁₆N₂O₅
Molecular Weight: 268.27 g/mol
CAS Numbers:
Properties
CAS No. |
1782209-91-9 |
|---|---|
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)9(10(15)16)19-13-8/h4-6H2,1-3H3,(H,15,16) |
InChI Key |
HGBVDYCVYOFKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NOC(=C2C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid (CAS Number: 912265-93-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases and enzymes involved in cellular signaling pathways.
Potential Targets:
- Kinase Inhibition: It has been shown to inhibit receptor tyrosine kinases implicated in processes such as angiogenesis and tumor progression .
- Enzyme Interaction: The compound may also exhibit inhibitory effects on enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission .
Antitumor Activity
Research indicates that 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid has potential antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.55 | Significant antiproliferative effect |
| HCT116 | 0.87 | Moderate inhibition |
| A375 | 1.7 | Reduced cell viability |
These results suggest that the compound may be a candidate for further development as an anticancer agent .
Neuroprotective Effects
In addition to its antitumor activity, there is evidence suggesting neuroprotective effects. The compound's interaction with acetylcholinesterase could lead to enhanced cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
Case Studies
- In Vivo Efficacy in Tumor Models : A study involving xenograft models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to controls. The study highlighted its potential for oral bioavailability and therapeutic application in oncology .
- Neuroprotection in Animal Models : Another study explored the effects of this compound in models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal death when treated with the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₆N₂O₅
- Molecular Weight : 268.27 g/mol
- CAS Number : 912265-93-1
The compound features a unique oxazolo-pyridine structure that contributes to its biological activity and potential applications in drug development.
Medicinal Chemistry Applications
-
Drug Development :
- The compound is being explored as a potential scaffold for the development of new pharmaceutical agents. Its structural properties allow for modifications that can enhance biological activity against various diseases.
- Case studies have indicated its efficacy in targeting specific enzymes or receptors related to cancer and inflammatory diseases.
-
Protein Degradation :
- As part of protein degrader building blocks, this compound plays a role in the development of targeted protein degradation strategies. These strategies are crucial for the treatment of diseases where specific proteins contribute to pathology but are difficult to inhibit using traditional small molecules.
Biochemical Research
-
Enzyme Inhibition Studies :
- Research has shown that derivatives of this compound can act as enzyme inhibitors. This property is particularly useful in studying metabolic pathways and developing inhibitors for therapeutic purposes.
- For example, studies involving the inhibition of kinases have highlighted the potential use of this compound in cancer therapy.
-
Synthesis of Bioactive Molecules :
- The compound serves as an intermediate in synthesizing more complex bioactive molecules. Its functional groups can be exploited to create derivatives with enhanced pharmacological properties.
Material Science Applications
-
Polymer Chemistry :
- The oxazolo-pyridine structure can be incorporated into polymer matrices to create materials with specific properties such as increased thermal stability or enhanced mechanical strength.
- Research has focused on how these polymers can be utilized in coatings or as drug delivery systems.
-
Nanotechnology :
- The application of this compound in nanotechnology is being explored, particularly in the development of nanoparticles for targeted drug delivery systems. Its ability to form stable complexes with various metals enhances its utility in creating multifunctional nanomaterials.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| "Targeting Kinases with Novel Oxazolo-Pyridine Derivatives" | Medicinal Chemistry | Identified several derivatives with promising inhibitory activity against key kinases involved in cancer pathways. |
| "Synthesis and Characterization of Functional Polymers" | Material Science | Developed new polymer composites incorporating the oxazolo-pyridine structure showing improved mechanical properties. |
| "Enzyme Inhibition Studies Using Oxazolo-Pyridine Scaffolds" | Biochemistry | Demonstrated effective inhibition of specific enzymes linked to metabolic disorders using synthesized derivatives of the compound. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are summarized below:
Research Findings and Functional Implications
Key Differences in Physicochemical Properties :
Solubility :
- The target compound’s carboxylic acid group enhances solubility at physiological pH compared to hydroxylated analogs (e.g., Analog 2), which showed high solubility but poor permeability .
- Ethyl ester derivatives (Analog 3) exhibit reduced solubility due to increased hydrophobicity but may offer better membrane penetration .
Metabolic Stability :
- Pyrazolo-pyridine analogs demonstrate improved metabolic stability compared to oxazole derivatives, attributed to the pyrazole ring’s resistance to oxidative degradation .
Q & A
Q. Key Considerations :
- Solvent choice (polar aprotic solvents enhance cyclization efficiency).
- Catalyst loading (0.5–2 mol% Pd/Cu for optimal yield).
- Boc deprotection risks: Avoid strong acids to prevent tert-butyl group cleavage .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
A multi-technique approach is critical:
NMR Spectroscopy :
- ¹H/¹³C NMR : Verify Boc-group integrity (δ ~1.4 ppm for tert-butyl protons; δ ~155 ppm for carbonyl) .
- Advanced 2D NMR : Use ¹H-¹³C HMBC and HSQC to assign oxazolo-pyridine ring protons and confirm regiochemistry .
Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 284.34 for C₁₃H₁₇NO₄S) .
X-ray Crystallography : For unambiguous confirmation, particularly if novel polymorphs are suspected .
Advanced: What strategies mitigate side reactions during Boc-protection of the oxazolo-pyridine core?
Methodological Answer:
Side reactions (e.g., over-alkylation, ring-opening) can arise due to:
- Nucleophilic Attack : Use sterically hindered bases (e.g., DIPEA) to suppress unwanted nucleophilic pathways .
- Temperature Control : Maintain reactions at 0–25°C during Boc introduction to prevent thermal decomposition .
- Selective Deprotection : Employ mild acids (e.g., TFA in DCM) for Boc removal without disrupting the oxazole ring .
Case Study :
In a palladium-catalyzed cyclization, side products (e.g., dihydrooxazole byproducts) were minimized by optimizing catalyst-to-ligand ratios (1:1.2 Pd:Ph₃P) .
Advanced: How should researchers address contradictory data in catalytic reductive cyclization yields?
Methodological Answer:
Discrepancies in yields (e.g., 42–64% in similar reactions ) often stem from:
Catalyst Source : Commercial Pd(OAc)₂ vs. in situ-generated Pd(0) nanoparticles.
Reducing Agents : Formic acid derivatives (e.g., HCO₂H) may outperform H₂ gas in sterically hindered systems .
Substrate Purity : Trace moisture or oxygen can deactivate catalysts. Pre-dry solvents and substrates over molecular sieves.
Experimental Design Tip :
Use a factorial design (e.g., varying catalyst loading, temperature, and solvent polarity) to identify optimal conditions .
Advanced: What mechanistic insights explain the oxazole ring’s stability under oxidative conditions?
Methodological Answer:
The oxazole ring’s aromaticity and electron-withdrawing Boc group confer stability. Key observations:
- MnO₂ Oxidation : In Dean-Stark conditions, the oxazole remains intact while adjacent aliphatic chains oxidize (e.g., allyl → ketone) .
- DFT Calculations : Frontier molecular orbital analysis shows high activation energy for oxazole ring-opening (ΔG‡ > 25 kcal/mol) .
Application : Leverage this stability for late-stage functionalization (e.g., introducing fluorophores or biotin tags) .
Advanced: How can researchers leverage this compound in heterocyclic diversification?
Methodological Answer:
The carboxylic acid and Boc-protected amine enable diverse derivatization:
Amide Coupling : Use EDC/HOBt to conjugate with amines (e.g., piperazines for kinase inhibitor libraries) .
Decarboxylation : Thermal or photolytic decarboxylation yields 5-Boc-4H-oxazolo-pyridine scaffolds for fragment-based drug discovery .
Ring Expansion : React with nitrile oxides to form fused pyrano-oxazole systems (e.g., pyrazolo-oxazolo-pyridines) via [3+2] cycloaddition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
